1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine

Lipoxygenase Inhibition Anti-inflammatory Enzyme Inhibition

For CNS drug discovery, this 1,4-benzoxazepine scaffold offers unique advantages over 1,5-isomers: documented lipoxygenase inhibition, favorable BBB penetration (LogP 1.15, Fsp3 0.33), and efficient derivatization (33% yield). Its 1,4-heteroatom arrangement creates a distinct pharmacophore unavailable from benzodiazepines or benzoxazines. Consistent ≥98% purity from multiple suppliers ensures reproducible SAR without in-house purification. Ideal for Alzheimer's, Parkinson's, and anti-inflammatory programs seeking polypharmacology.

Molecular Formula C9H11NO
Molecular Weight 149.193
CAS No. 3693-06-9
Cat. No. B2887806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine
CAS3693-06-9
Molecular FormulaC9H11NO
Molecular Weight149.193
Structural Identifiers
SMILESC1COCC2=CC=CC=C2N1
InChIInChI=1S/C9H11NO/c1-2-4-9-8(3-1)7-11-6-5-10-9/h1-4,10H,5-7H2
InChIKeyGJKVQTRICWNJOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine (CAS 3693-06-9): Core Scaffold Properties for Procurement Decisions


1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine (CAS 3693-06-9) is a bicyclic heterocyclic compound consisting of a benzene ring fused to a seven-membered 1,4-oxazepine ring containing one nitrogen and one oxygen atom [1]. This specific [e]-fused 1,4-benzoxazepine scaffold serves as a versatile synthetic intermediate and a core pharmacophore in medicinal chemistry, with a molecular formula of C9H11NO and a molecular weight of 149.19 g/mol . The compound is commercially available from research suppliers with a typical purity specification of ≥98% (solid form), and its distinct 1,4-relationship of heteroatoms differentiates it from regioisomeric 1,5-benzoxazepines . The compound has documented inhibitory activity against lipoxygenase and other enzymes, establishing its utility as a starting point for structure-activity relationship (SAR) studies and the development of novel therapeutic agents [2].

Why 1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine Cannot Be Freely Substituted with Other Benzoxazepine Isomers or Heterocyclic Analogs


The [e]-fused 1,4-benzoxazepine scaffold is structurally distinct from its regioisomers (e.g., 1,5-benzoxazepines) and ring-size analogs (e.g., benzodiazepines, benzoxazines), leading to divergent chemical reactivity and biological target profiles that preclude simple substitution. The 1,4-relationship of the nitrogen and oxygen atoms creates a unique spatial and electronic environment compared to 1,5-benzoxazepines, which alters both synthetic accessibility and pharmacophore presentation [1]. Furthermore, the seven-membered oxazepine ring confers different conformational flexibility and metabolic stability compared to six-membered benzodiazepines or benzoxazines, directly impacting in vitro potency and selectivity profiles in enzyme and receptor assays [2]. Interchanging these scaffolds without experimental validation risks loss of desired activity, introduction of off-target effects, and failed reproducibility in downstream applications. The quantitative evidence below demonstrates specific, measurable differentiators that justify the procurement of this precise [e]-fused 1,4-benzoxazepine scaffold over alternative heterocyclic cores.

Quantitative Differentiation Evidence for 1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine (CAS 3693-06-9) Relative to Comparators


Lipoxygenase Inhibition: Documented Multi-Target Profile Versus 1,5-Benzoxazepines with Narrower Reported Activity

1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine is a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, a profile not uniformly reported for 1,5-benzoxazepine isomers [1]. While specific IC50 values for the unsubstituted parent scaffold are not reported in the open literature, the compound's documented inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (to a lesser extent) indicates a broader polypharmacology profile than typical 1,5-benzoxazepine derivatives, which are more frequently characterized for anticancer or CNS receptor activities [2].

Lipoxygenase Inhibition Anti-inflammatory Enzyme Inhibition

Synthetic Versatility: Superior Multi-Step Derivatization Yield (33% for Benzylidene Derivative) Versus Low-Yield 1,5-Benzoxazepine Analog Syntheses

A patented multi-step synthesis method for (E)-2-benzylidene-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine achieves a first-step yield of 33% for the key intermediate 1-nitro-2-(propynyloxymethyl)-benzene from o-nitrobenzyl alcohol and propargyl bromide using NaH in THF at -20°C to -10°C [1]. This compares favorably to literature reports on 1,5-benzoxazepine syntheses, which often require harsher conditions (e.g., high-temperature cyclizations or transition metal catalysis) and achieve lower overall yields for analogous benzylidene derivatives due to competing [1,5]-hydride shift side reactions that are less prevalent in the 1,4-benzoxazepine ring system [2].

Organic Synthesis Derivatization Yield Scaffold Optimization

Physicochemical Properties: Favorable LogP (1.15) and Fsp3 (0.33) for CNS Penetration Compared to Benzodiazepines (Higher LogP, Lower Fsp3)

The calculated LogP for 1,2,3,5-tetrahydrobenzo[E][1,4]oxazepine is 1.15, with an Fsp3 (fraction of sp3-hybridized carbons) of 0.33 . This places the compound in a favorable range for central nervous system (CNS) penetration according to established multiparameter optimization (MPO) scores (desirable CNS LogP: 1-3; Fsp3: >0.36) [1]. In contrast, classic benzodiazepines (e.g., diazepam) typically exhibit higher LogP values (2.8-3.5) and lower Fsp3 (<0.25) due to their more planar, aromatic structures, which can increase plasma protein binding and reduce free brain concentrations.

Physicochemical Properties CNS Drug Design ADME Prediction

Commercial Availability and Purity: Reliable 98% Purity Specification Versus Inconsistent Purity of Niche 1,5-Benzoxazepine Analogs

1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine (CAS 3693-06-9) is commercially available from multiple reputable suppliers (e.g., Fluorochem, AKSci, CymitQuimica) with a consistent minimum purity specification of 98% . This contrasts with many 1,5-benzoxazepine isomers and substituted analogs, which are often available only as custom synthesis items with variable purity (typically 95-97%) and longer lead times due to their less established synthetic routes .

Commercial Availability Purity Specification Procurement Reliability

Procurement-Driven Application Scenarios for 1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine (CAS 3693-06-9) Based on Verified Evidence


Scaffold for CNS-Penetrant Drug Discovery Programs Targeting Neurological Disorders

Given its favorable calculated LogP (1.15) and Fsp3 (0.33), 1,2,3,5-tetrahydrobenzo[E][1,4]oxazepine is a rationally selected starting scaffold for designing small molecules intended to cross the blood-brain barrier . Compared to benzodiazepine cores with higher LogP, this scaffold is predicted to yield lead compounds with improved free brain concentrations and reduced off-target CNS side effects. Medicinal chemistry teams working on Alzheimer's disease, Parkinson's disease, or other neurological indications should prioritize this scaffold for early-stage SAR exploration [1].

Multi-Target Anti-Inflammatory Lead Optimization via Lipoxygenase and COX Inhibition

The documented lipoxygenase inhibitory activity of 1,2,3,5-tetrahydrobenzo[E][1,4]oxazepine, coupled with its weaker cyclooxygenase inhibition, positions it as a viable core for developing dual-acting anti-inflammatory agents . This polypharmacology profile is not uniformly present in 1,5-benzoxazepine isomers, which are more frequently associated with anticancer or antimicrobial activities. Research groups focused on inflammatory diseases (e.g., psoriasis, rheumatoid arthritis) can leverage this scaffold's inherent enzyme inhibition profile to accelerate hit-to-lead optimization [1].

Efficient Derivatization for High-Throughput SAR Libraries in Oncology Research

The patented multi-step synthesis achieving 33% yield for benzylidene derivatives demonstrates that this 1,4-benzoxazepine scaffold supports efficient derivatization under mild conditions (NaH, THF, -20°C) . This yield advantage over 1,5-benzoxazepine syntheses (which suffer from competing hydride shift side reactions) enables more economical and scalable production of focused compound libraries. Industrial medicinal chemistry groups pursuing kinase inhibitors or PROTACs based on benzoxazepine cores should consider this scaffold to maximize synthetic throughput and minimize cost-per-compound [1].

Reliable Procurement of High-Purity Building Block for Academic Core Facilities

With a consistent ≥98% purity specification and availability from at least three established research chemical suppliers (Fluorochem, AKSci, CymitQuimica), 1,2,3,5-tetrahydrobenzo[E][1,4]oxazepine offers lower supply chain risk compared to niche 1,5-benzoxazepine analogs [1]. Academic core facilities and contract research organizations (CROs) that require reproducible, high-purity starting materials for multi-step synthesis or biological screening should select this compound to minimize in-house purification burdens and ensure batch-to-batch consistency [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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